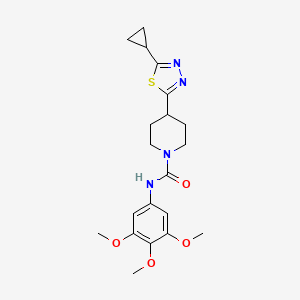

2-(3,4,5-Trimethoxyphenyl)indolizine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3,4,5-Trimethoxyphenyl)indolizine, also known as TMPI, is a chemical compound that belongs to the family of indolizines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Anticancer Activity

Indolizine derivatives, including 2-(3,4,5-Trimethoxyphenyl)indolizine, have shown promise in anticancer research. For instance, indolizine-chalcone hybrids have been evaluated for their potential to induce caspase-dependent apoptosis in human lymphoma cells (Park et al., 2018). Additionally, research has explored the synthesis of indolizine derivatives with in vitro anticancer activity, further supporting the potential of these compounds in cancer treatment (Sandeep et al., 2016).

Anti-Inflammatory and Anticonvulsant Activities

Indolizine derivatives have been studied for their anti-inflammatory properties. For example, p-substituted 1,2-diphenylindolizines have been synthesized and investigated for possible anti-inflammatory activity (Kállay & Doerge, 1972). Additionally, some indolizine derivatives have demonstrated anticonvulsant activities, highlighting their potential in treating neurological disorders (Dawood et al., 2006).

Application in Material Science

Indolizines, including this compound, have applications in material science. A method for the synthesis of 3-aryl and 3-alkyl indolizines from primary halogenated hydrocarbons has been reported, highlighting their significance in various fields like biology, medicine, and materials science (Liu et al., 2017).

Photophysical Properties for Biomedical Applications

The unique optical properties of certain indolizine derivatives make them suitable for use as fluorescent probes in biomedical applications. This includes their potential utility in fluorescence-based technologies (Park et al., 2015).

Antiviral Activity

Indolizine derivatives have shown antiviral activity, particularly against human cytomegalovirus (HCMV) and varicella-zoster virus. This suggests their potential as therapeutic agents in treating viral infections (Foster et al., 1995).

Mechanism of Action

Target of Action

The primary targets of 2-(3,4,5-Trimethoxyphenyl)indolizine are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cellular processes such as cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it binds to the colchicine binding site (CBS) of the αβ-tubulin heterodimer, which is critical for tubulin polymerization . This interaction disrupts the normal function of the proteins, leading to changes in cellular processes .

Biochemical Pathways

The compound affects various biochemical pathways associated with its targets. For example, by inhibiting tubulin, it disrupts microtubule dynamics, which is crucial for cell division . By inhibiting Hsp90, it affects protein folding and stability . Inhibition of TrxR disrupts the cellular redox balance, while inhibition of HLSD1 affects gene expression . Inhibition of ALK2, P-gp, and platelet-derived growth factor receptor β affects signal transduction, drug resistance, and cell growth, respectively .

Pharmacokinetics

The trimethoxyphenyl (tmp) group, which is part of the compound’s structure, is known to be a critical pharmacophore in numerous potent agents . Therefore, it is likely that the TMP group plays a significant role in the compound’s pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its multiple targets. These effects include disruption of cell division, changes in protein folding and stability, alteration of cellular redox balance, changes in gene expression, and disruption of signal transduction, drug resistance, and cell growth .

Safety and Hazards

While specific safety and hazard information for 2-(3,4,5-Trimethoxyphenyl)indolizine is not available, it’s worth noting that compounds with similar structures may cause allergy or asthma symptoms or breathing difficulties if inhaled . They may also be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The preliminary results suggested that compounds could serve as promising lead compounds for the future development of new potent anticancer agents . Two new series of pyrrolizines bearing 3,4,5-trimethoxyphenyl moieties were synthesized . These compounds displayed the highest cytotoxicity against the three cancer cell lines . These findings suggest potential future directions for the development of new potent anticancer agents .

properties

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)indolizine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-19-15-9-12(10-16(20-2)17(15)21-3)13-8-14-6-4-5-7-18(14)11-13/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTBRZDDUUYAPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CN3C=CC=CC3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2501571.png)

![8-(4-fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501573.png)

![1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B2501574.png)

![N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2501578.png)

![6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine](/img/structure/B2501579.png)

![2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2501584.png)

![(3-Amino-5-((4-fluorophenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2501587.png)

![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxo-1,3,7-t rihydropurinyl]acetamide](/img/structure/B2501588.png)